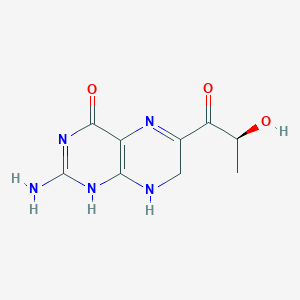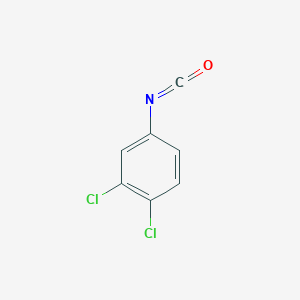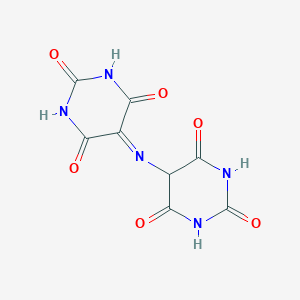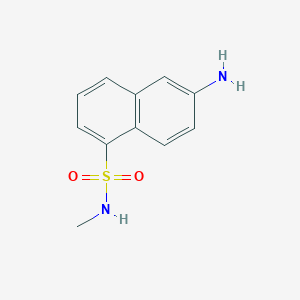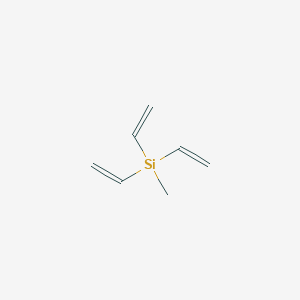
Trivinylmethylsilane
Overview
Description
Trivinylmethylsilane (TVMS) is an organosilicon compound that has been used in a variety of scientific and industrial applications. It is a tri-substituted vinylsilane, meaning it has three vinyl groups attached to a silicon atom. The compound is a colorless, odorless liquid that is soluble in organic solvents such as chloroform and ethyl acetate. It is a relatively stable compound and is relatively unreactive with air and water.
Scientific Research Applications
Corrosion Protection for Metals : Triacetoxyvinylsilane, a derivative of Trivinylmethylsilane, is used as a precursor in sol–gel treatments for metals like aluminum and copper. This treatment enhances corrosion protection, particularly in sodium chloride solutions, due to the hydrophobic nature of the vinyl group (Li, Ba, & Mahmood, 2008).
Silicon Carbide Synthesis : Polymethylsilane and polyvinysilane, where the latter involves vinyl groups similar to this compound, are used in formulations for stoichiometric silicon carbide production. This process is significant for materials science and ceramics (Boury, Bryson, & Soula, 1999).
Surface Activity and Nanoparticle Stabilization : Tris(hydroxymethyl)aminomethane-modified polysiloxane demonstrates surface activity and can be used for stabilizing nanoparticles, complexing metals, and drug solubilization (Racles, Silion, & Iacob, 2014).
Polystyrene-graft-silica Particle Synthesis : Triethoxyvinylsilane is used in the synthesis of random copolymers with styrene for creating polystyrene-graft-silica particles, relevant in material chemistry (Agudelo, Pérez, & López, 2011).
Utilization of Toxic Waste : In chemical research focusing on sustainability, trifluoromethane (related to this compound in terms of fluorine chemistry) is utilized to convert greenhouse gases into valuable fluorinated compounds (Musio, Gala, & Ley, 2018).
Enhancing Power of Triboelectric Nanogenerators : Polydimethylsiloxane (PDMS) is investigated for triboelectricity, where micro-capacitors and variable microcapacitors are embedded in PDMS films. This advances the output performance of triboelectric nanogenerators (Xia, Chen, Guo, Liu, Wei, Xi, Wang, & Hu, 2016).
Peptide Synthesis : Triethylsilane, a similar compound to this compound, is used as a scavenger for deprotection of amino acids and peptides in synthesis, highlighting its utility in organic chemistry and biochemistry (Pearson, Blanchette, Baker, & Guindon, 1989; Mehta, Jaouhari, Benson, & Douglas, 1992).
Silicone Elastomers in Transducers : Vinyl end-functionalized polysiloxanes containing trifluoropropyl groups, similar in structure to this compound, are prepared for use in dielectric elastomer transducers. They show potential in electromechanical applications (Dascalu, Dünki, Quinsaat, Ko, & Opris, 2015).
Silicone-Modified Copolymers : Triethoxyvinylsilane is involved in the synthesis of silicone-modified vinyl acetate–acrylic emulsion copolymers, applicable in paints and coatings (Naghash, Mallakpour, & Mokhtarian, 2006).
Silicon-Containing Polymers : Tris(pentafluorophenyl)borane catalyzes the synthesis of optically active silicon-containing polymers, demonstrating the importance of silicon chemistry in materials science (Zhou & Kawakami, 2005).
Safety and Hazards
properties
IUPAC Name |
tris(ethenyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKCDBTXBGLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066346 | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS] | |
| Record name | Trivinylmethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18452 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18244-95-6 | |
| Record name | Triethenylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethenylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trivinylmethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltrivinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, TRIETHENYLMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P423U4YLQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the applications of Trivinylmethylsilane in materials science?
A1: this compound is a versatile precursor in materials science. One application involves its use in the development of UV and/or electron beam-sensitive resist layers. In a novel approach, this compound is vaporized alongside octamethylcyclotetrasiloxane and deposited from the gas phase onto a substrate []. This technique offers a potential alternative to the traditional spin-coating method for applying these sensitive layers, which are crucial in microfabrication and other nanotechnology applications.
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses a unique structure that dictates its reactivity. The molecule features three vinyl groups (–CH=CH2) attached to a central silicon atom, along with a single methyl group (–CH3). The presence of these vinyl groups makes this compound highly reactive towards hydrosilylation reactions, a key step in the synthesis of silicones and other organosilicon compounds []. During hydrosilylation, the silicon-hydrogen bond of a silane, like this compound, adds across the carbon-carbon double bond of an alkene or alkyne. This reactivity profile makes this compound an attractive building block for synthesizing complex polymers and materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





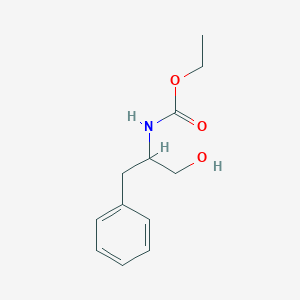
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
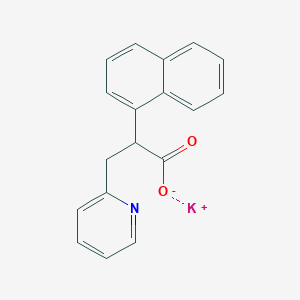
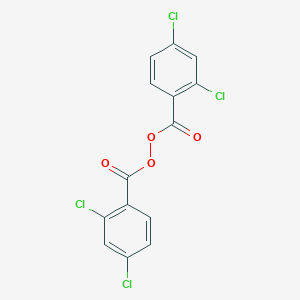
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
